molecular formula C23H23N5O4S B2566707 N-(2,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896299-94-8

N-(2,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2566707
CAS RN: 896299-94-8
M. Wt: 465.53
InChI Key: ZQCDXBQLPTZUIB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H23N5O4S and its molecular weight is 465.53. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Utility and Chemical Reactions

  • Versatile Reagents for Synthesis

    Sakai et al. (2022) introduced p-methoxybenzyl and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as versatile reagents for the synthesis of N-alkylacetamides and protected amines, highlighting the utility of acetamide moieties in the synthesis of pharmaceutical products. These compounds serve as equivalents of N-acetamide nucleophiles, facilitating the production of substituted products in good yields, which can be transformed into N-alkylacetamides and protected amines under mild conditions (Sakai et al., 2022).

  • Oxidative Radical Cyclization

    The research by Chikaoka et al. (2003) explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides, leading to the synthesis of erythrinanes, demonstrating the chemical reactivity of acetamide derivatives in facilitating complex cyclization reactions and their potential in synthesizing natural alkaloid structures (Chikaoka et al., 2003).

Biological Activities and Applications

  • Antimicrobial Screening

    A study by MahyavanshiJyotindra et al. (2011) on the synthesis, structural elucidation, and antimicrobial screening of N-(4-arylamine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives highlighted the potential biological activity of acetamide compounds. These derivatives were screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, showcasing the compound's relevance in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).

  • Anticancer and Enzyme Inhibitory Activities

    Another direction of research involves the evaluation of acetamide derivatives for anticancer and enzyme inhibitory activities. For example, derivatives have been synthesized and tested for their potential in inhibiting specific cancer cell lines or enzymes, contributing to the development of new therapeutic agents targeting various cancers and diseases.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-30-17-8-6-16(7-9-17)22-25-26-23(28(22)27-12-4-5-13-27)33-15-21(29)24-19-11-10-18(31-2)14-20(19)32-3/h4-14H,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCDXBQLPTZUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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